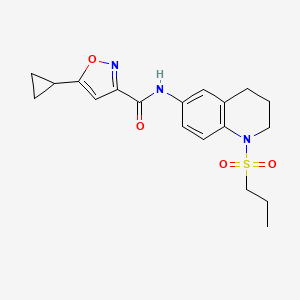
5-cyclopropyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-cyclopropyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide is a complex organic compound of interest in pharmaceutical and chemical research
准备方法
Synthetic Routes and Reaction Conditions:
Isoxazole Formation: : This involves the reaction of hydroxylamine with an α,β-unsaturated ketone.
Quinoline Synthesis: : Often constructed using the Skraup synthesis, involving an aniline derivative.
Final Coupling: : These moieties are then coupled under specific conditions to form the final compound, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: : For large-scale production, methods are optimized for yield and efficiency. This might involve the use of flow chemistry techniques, where reactions are performed in a continuous stream rather than batch processes. This can enhance reaction rates and purity.
化学反应分析
Types of Reactions
Oxidation: : It can undergo oxidation reactions to modify the isoxazole ring, potentially yielding hydroxylated derivatives.
Reduction: : Reduction reactions can be performed on the quinoline ring to produce tetrahydroquinoline derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various sites, such as the sulfonyl or amide groups.
Common Reagents and Conditions
Oxidation: : Using agents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: : Commonly with hydride donors like sodium borohydride or lithium aluminum hydride.
Substitution: : Involves reagents like halogens for electrophilic substitution or alkoxides for nucleophilic substitution.
Major Products
科学研究应用
Chemistry: : This compound can be used as a building block for synthesizing more complex molecules, which can then be analyzed for their chemical properties.
Biology and Medicine: : Due to its intricate structure, it may exhibit biological activity that can be harnessed for drug development. For example, the quinoline and isoxazole rings are often found in compounds with antimicrobial or anti-inflammatory properties.
Industry: : It might be used in the development of specialty chemicals, including agrochemicals or dyes, owing to its robust functional groups.
作用机制
The exact mechanism depends on its intended application. In a pharmaceutical context, it could interact with specific biological targets, such as enzymes or receptors, modulating their activity. The isoxazole moiety might be responsible for binding to the target site, while the sulfonyl group can enhance its solubility and bioavailability.
相似化合物的比较
Similar Compounds
Isoxazole derivatives: : Often used in medicinal chemistry for their versatile biological activities.
Quinoline analogs: : Known for their antimicrobial and antimalarial activities.
Sulfonyl-containing compounds: : Commonly found in pharmaceuticals for their solubility and stability-enhancing properties.
Uniqueness: : What sets 5-cyclopropyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide apart is the combination of these functional groups in a single molecule, potentially offering a unique profile of chemical reactivity and biological activity that is not observed in simpler analogs.
属性
IUPAC Name |
5-cyclopropyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-2-10-27(24,25)22-9-3-4-14-11-15(7-8-17(14)22)20-19(23)16-12-18(26-21-16)13-5-6-13/h7-8,11-13H,2-6,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJFJAJTQZONII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B2840091.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2840093.png)
![2-((4-bromobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2840097.png)

![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2840099.png)
![(E)-2-amino-N-phenethyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2840100.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2840101.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2840104.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2840106.png)
![8-benzoyl-6-benzyl-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2840107.png)
![5-({[4-(Propan-2-yl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazole-2-thiol](/img/structure/B2840110.png)
![1-(1,3-Benzodioxol-5-yl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2840111.png)

